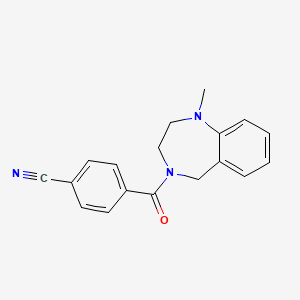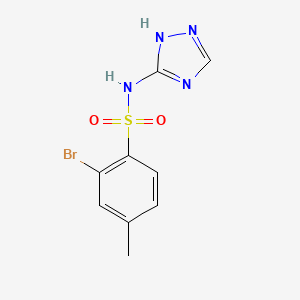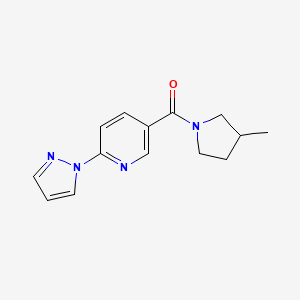![molecular formula C14H18N4O2S B7573019 4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as E-3810 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
E-3810 works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a key role in angiogenesis. By inhibiting VEGFR2, E-3810 prevents the formation of new blood vessels that tumors need to grow. E-3810 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
E-3810 has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-angiogenic and anti-inflammatory effects, E-3810 has also been shown to have anti-proliferative effects on cancer cells. E-3810 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using E-3810 in lab experiments is its specificity for VEGFR2, which makes it a useful tool for studying angiogenesis. E-3810 also has a low toxicity profile, which makes it well-suited for in vivo studies. However, one limitation of using E-3810 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
Future research on E-3810 could focus on optimizing the synthesis method to improve yields and purity. In addition, further studies could be conducted to investigate the potential applications of E-3810 in other diseases, such as cardiovascular disease and diabetic retinopathy. Future research could also explore the use of E-3810 in combination with other anti-cancer drugs to enhance its anti-tumor effects.
Métodos De Síntesis
The synthesis of E-3810 involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethylpyrimidine, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting compound with ethylsulfonyl chloride to form E-3810. This synthesis method has been optimized to produce high yields of pure E-3810.
Aplicaciones Científicas De Investigación
E-3810 has been studied for its potential applications in cancer treatment, specifically in inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow. E-3810 has shown promising results in preclinical studies, inhibiting tumor growth and metastasis in animal models. E-3810 has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
4-[2-[(6-ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-2-12-9-14(18-10-17-12)16-8-7-11-3-5-13(6-4-11)21(15,19)20/h3-6,9-10H,2,7-8H2,1H3,(H2,15,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGTZWJRRBJLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)

![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)


![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)